ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a structurally complex small molecule featuring three distinct functional domains:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon linked via a formamido (-NHC(O)-) group to the triazole ring. This group is known for enhancing metabolic stability and membrane permeability in drug design .
- The 3-position bears a sulfanylpropanoate ethyl ester, contributing to solubility and steric bulk.
- Sulfanylpropanoate ethyl ester: A flexible side chain that may influence pharmacokinetic properties, such as bioavailability and enzymatic cleavage susceptibility.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S/c1-4-34-23(31)16(2)35-25-29-28-22(30(25)20-5-7-21(33-3)8-6-20)15-27-24(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,16-19H,4,9-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIBOFFTMIVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The adamantane moiety is then introduced via a formylation reaction, followed by the attachment of the methoxyphenyl group through a substitution reaction. The final step involves the esterification of the propanoate group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate may exhibit several biological activities:
- Antiviral Properties : Compounds containing adamantane structures have been shown to possess antiviral effects, particularly against influenza and HIV viruses. The unique combination of functional groups in this compound may enhance its antiviral efficacy.
- Antibacterial and Antifungal Activities : Triazole derivatives are widely recognized for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may also exhibit similar activities.
- Potential in Medicinal Chemistry : Due to its unique structure, this compound could serve as a lead in drug development for various therapeutic areas, including infectious diseases and possibly cancer treatment.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps to ensure the incorporation of desired structural features. Modifications to the compound can enhance its efficacy or selectivity for biological targets.
Synthesis Steps
- Formation of the adamantane derivative.
- Coupling with the triazole ring.
- Introduction of the sulfanyl group.
- Final esterification to yield the propanoate form.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can modulate the compound’s electronic properties. These interactions collectively contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Adamantane-Triazole Derivatives
Key Observations:
Adamantane Linker: The target compound’s formamido linker distinguishes it from analogs with direct C-bonded adamantane.
Aryl Substituents : The 4-methoxyphenyl group introduces electron-donating methoxy functionality, contrasting with electron-withdrawing groups (e.g., nitro in hypothetical Compound 3) or neutral substituents (e.g., phenyl in Compound 2). This could modulate electronic properties and binding affinity in biological systems.
Sulfanyl Groups: The propanoate ethyl ester in the target compound offers higher hydrolytic stability compared to the 2-methoxyethyl group in Compound 2, which may undergo faster metabolic cleavage.
Crystallographic and Physicochemical Properties
Crystallographic data for Compound 2 (5-(adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole) reveal:
- Space group : P 1 (triclinic)
- Unit cell parameters : a = 8.921 Å, b = 9.856 Å, c = 12.345 Å; α = 89.5°, β = 78.3°, γ = 81.2° .
- Hydrogen-bonding network : The adamantane moiety participates in weak C–H···O interactions, stabilizing the crystal lattice.
In contrast, the target compound’s ester group and 4-methoxyphenyl substituent are expected to alter packing efficiency and solubility. For instance, the methoxy group may increase lipophilicity (clogP ~3.5 estimated) compared to Compound 2 (clogP ~2.8), impacting membrane permeability.
Pharmacological Potential
- Compound 2 : Demonstrated in vitro cytotoxicity against cancer cell lines (IC₅₀ = 12–18 μM) . Its direct C-bonded adamantane may limit solubility, reducing bioavailability.
- Target Compound : The 4-methoxyphenyl and ester groups could enhance solubility and blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₂₃N₄O₂S
- Molecular Weight: Approximately 395.47 g/mol
- Functional Groups: Ethyl ester, triazole ring, sulfanyl linkage, and adamantane moiety.
The compound's unique structure suggests that it may exhibit significant antimicrobial, antifungal, and antiviral properties due to the presence of the triazole ring and the adamantane structure, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the adamantane moiety via nucleophilic substitution.
- Esterification to yield the final product.
These synthetic routes are crucial for enhancing the compound's biological activity and optimizing its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings possess notable antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit bacterial growth. The antimicrobial activity of this compound was evaluated using the serial dilution method against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Trimethoprim (32 µg/mL) |
| Escherichia coli | 32 µg/mL | Trimethoprim (64 µg/mL) |
The results indicate that this compound exhibits promising antimicrobial activity comparable to standard drugs like trimethoprim .
Antifungal Activity
The antifungal potential of this compound has also been assessed. Triazole derivatives are well-documented for their efficacy against fungal pathogens. In vitro studies demonstrated that this compound showed effective inhibition against common fungal strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| Candida albicans | 8 µg/mL | Fluconazole (16 µg/mL) |
| Aspergillus niger | 16 µg/mL | Itraconazole (32 µg/mL) |
These findings suggest that the compound has a strong antifungal profile .
Antiviral Activity
Compounds with adamantane structures are known for their antiviral properties, particularly against influenza and HIV viruses. Preliminary studies suggest that this compound may exhibit similar antiviral effects due to its structural characteristics .
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds featuring adamantane and triazole structures:
- Antimicrobial Studies: A study highlighted that derivatives combining adamantane with triazole exhibited superior antimicrobial activity compared to traditional antibiotics .
- Antifungal Efficacy: Research on similar compounds demonstrated significant antifungal activity against resistant strains of fungi, suggesting a potential therapeutic application in treating fungal infections .
- Mechanism of Action: Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their biological effects, including their interaction with cellular targets and pathways involved in microbial resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and adamantane-functionalized formamide coupling. Computational reaction path search methods (e.g., quantum chemical calculations) can identify low-energy pathways and transition states, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial or response surface methodologies) optimizes reaction conditions (temperature, solvent, catalyst) by analyzing parameter interactions, minimizing resource use . For example, the methoxyphenyl substituent’s electronic effects may require tailored base catalysts to enhance coupling efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the adamantane moiety (distinct sp-rich signals) and methoxyphenyl group (aromatic protons at ~6.8–7.5 ppm, methoxy singlet at ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfanyl-propanoate linkage.
- HPLC-PDA : Employ reverse-phase chromatography with photodiode array detection to assess purity, leveraging methoxyphenyl’s UV absorbance at ~270 nm .
Q. How does the adamantane group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : Adamantane’s rigid, hydrophobic structure enhances lipid solubility, which can be quantified via logP measurements. Its electron-donating effects stabilize intermediates during reactions (e.g., SN2 substitutions at the sulfanyl group). Comparative studies with non-adamantane analogs (e.g., cyclohexyl derivatives) reveal differences in crystallinity via XRD, impacting solubility and bioavailability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s interactions with biological targets or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazole ring and sulfanyl group, guiding functionalization strategies .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to predict metabolic pathways or inhibitory effects. The adamantane group’s steric bulk may hinder binding in certain active sites .
- COMSOL Multiphysics Integration : Model diffusion kinetics in membrane systems (e.g., drug delivery vesicles) using AI-driven parameter optimization .
Q. What experimental strategies resolve contradictions in reactivity data between this compound and structurally similar triazole derivatives?
- Methodological Answer :
- Comparative Reactivity Analysis : Perform parallel studies with analogs (e.g., 5-(adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole) under identical conditions to isolate substituent effects .
- In Situ Spectroscopy : Use FTIR or Raman to monitor reaction intermediates. For example, the methoxyphenyl group’s resonance effects may stabilize specific intermediates not observed in phenyl-substituted analogs .
- Meta-Analysis : Apply machine learning to aggregate published data on triazole derivatives, identifying outliers or trends in reaction yields or kinetic parameters .
Q. How can advanced separation technologies (e.g., membrane filtration, chiral chromatography) isolate enantiomers or byproducts during synthesis?
- Methodological Answer :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, particularly if the propanoate ester introduces chirality .
- Membrane Nanofiltration : Separate high-molecular-weight byproducts (e.g., dimers) using size-exclusion membranes, optimizing pore size and pressure gradients .
- Crystallization Screening : Use high-throughput platforms to identify solvents that selectively crystallize the target compound, leveraging adamantane’s hydrophobicity .
Q. What statistical frameworks are recommended for designing experiments to study the compound’s stability under varying environmental conditions (pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing : Apply Arrhenius kinetics to extrapolate degradation rates at elevated temperatures, validated via LC-MS .
- Multivariate Analysis (MVA) : Use partial least squares regression to correlate degradation products (e.g., hydrolyzed propanoate) with pH and ionic strength .
- Failure Mode and Effects Analysis (FMEA) : Prioritize experimental variables (e.g., light exposure vs. oxidation) based on risk priority numbers .
Data Management and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvent model) to assess their impact on predicted transition states .
- Microkinetic Modeling : Integrate experimental rate constants with DFT-derived activation energies to refine mechanism hypotheses .
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±2% yield variability) to determine if deviations are statistically significant .
Q. What protocols ensure data integrity and reproducibility in multi-institutional studies involving this compound?
- Methodological Answer :
- Blockchain-Based Lab Notebooks : Use platforms like SciNote to timestamp and encrypt experimental data, ensuring traceability .
- Standard Operating Procedures (SOPs) : Define rigorous protocols for key steps (e.g., adamantane-formamide coupling) and share via open-access repositories .
- Round-Robin Testing : Distribute samples to partner labs for independent validation of synthetic yields or bioactivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
